Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-

Overview

Description

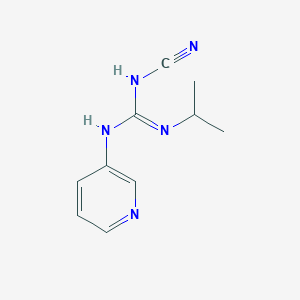

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- is a complex organic compound that belongs to the guanidine family This compound is characterized by the presence of a cyano group, an isopropyl group, and a pyridinyl group attached to the guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out using various methods such as:

Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- has several scientific research applications, including:

Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- include other guanidine derivatives and cyanoacetamide derivatives. Some examples are:

Uniqueness

The uniqueness of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- is a complex organic compound belonging to the guanidine family. Its unique structure, characterized by the presence of a cyano group, an isopropyl group, and a pyridinyl group, positions it as a compound of interest in various biological and medicinal research areas. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

- Molecular Formula : CHN

- CAS Number : 67026-34-0

The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic exploration.

Synthetic Routes

The synthesis of Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- typically involves:

- Cyanoacetylation of Amines : A common method includes reacting substituted aryl or heteryl amines with alkyl cyanoacetates.

- Neat Methods : Direct treatment of amines with methyl cyanoacetate at room temperature.

- Stirring Without Solvent : Stirring ethyl cyanoacetate with amines at elevated temperatures (70°C) followed by room temperature stirring overnight.

- Fusion Method : A solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures (150°C) .

Guanidine derivatives are known to interact with various molecular targets, including enzymes and receptors. The specific mechanism of action for Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- may involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to specific receptors that may modulate signaling pathways related to cardiovascular health and metabolic disorders .

Case Studies and Research Findings

- Gene Transfection Studies :

- Cytotoxicity and Cellular Uptake :

- Therapeutic Applications :

Comparative Analysis

To better understand the biological activity of Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Guanidine | CHN | Enzyme inhibition |

| Cyanoacetamide | CHNO | Cytotoxic effects |

| Pyridinyl Derivative | CHN | Anticancer properties |

Properties

IUPAC Name |

1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHNOAUGSNXENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(NC#N)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985882 | |

| Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67026-34-0 | |

| Record name | Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067026340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.